5,6-trans-Travoprost

描述

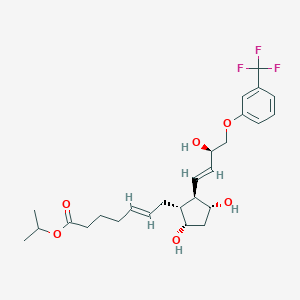

Structure

3D Structure

属性

IUPAC Name |

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+/t19-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPLKVHSHYCHOC-JPVYXPJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563176-59-9 | |

| Record name | (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-(+)-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-trans-Travoprost: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost is a potent prostaglandin F2α analogue renowned for its efficacy in reducing intraocular pressure (IOP), a critical factor in the management of open-angle glaucoma and ocular hypertension.[1][2] It functions as a selective agonist for the prostaglandin F (FP) receptor, enhancing the uveoscleral outflow of aqueous humor.[3][4] Travoprost is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases to its biologically active free acid form.[1][2] 5,6-trans-Travoprost is a stereoisomer of Travoprost and is often considered an impurity in the synthesis of the parent compound.[5] This guide provides a comprehensive overview of the chemical structure and properties of this compound, its signaling pathway, and relevant experimental protocols.

Chemical Structure and Properties

The chemical identity and properties of this compound, along with its parent compound Travoprost for comparison, are summarized below.

Table 1: Chemical Identification of this compound and Travoprost

| Identifier | This compound | Travoprost |

| IUPAC Name | Isopropyl (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate[1] |

| CAS Number | 1563176-59-9[6] | 157283-68-6[1] |

| Molecular Formula | C26H35F3O6[7][8] | C26H35F3O6[1] |

| Synonyms | 5,6-trans-Fluprostenol isopropyl ester, (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid isopropyl ester[8][9] | Travatan, AL-6221[1] |

Table 2: Physicochemical Properties of this compound and Travoprost

| Property | This compound | Travoprost |

| Molecular Weight | 500.55 g/mol [10] | 500.5 g/mol [1] |

| Appearance | Colorless to yellowish oil[11] | - |

| Solubility | Soluble in DMSO[5] | - |

| Storage Conditions | Store at -20°C[5] | Store below -15°C, protected from light[11] |

| Stability | Data not available | Stable at 25°C for over 18 months (unpouched). Stable at 40°C for at least six months.[12] Degrades at a rate of 0.46 µg/mL/day at 50°C.[13] |

Signaling Pathway

Travoprost, as a prostaglandin F2α analogue, exerts its therapeutic effect by acting as a full agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][3] The activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to a reduction in intraocular pressure.

Upon binding of the active free acid of Travoprost to the FP receptor, the receptor couples to the Gq alpha subunit of the heterotrimeric G protein.[6] This activation leads to the stimulation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream events.[4] These events include the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[4][14]

The signaling cascade ultimately results in the remodeling of the extracellular matrix within the ciliary muscle and trabecular meshwork of the eye.[3] This remodeling is thought to involve the upregulation of matrix metalloproteinases (MMPs), which leads to a decrease in the hydraulic resistance of the uveoscleral outflow pathway, thereby increasing the outflow of aqueous humor and lowering intraocular pressure.[3]

Travoprost Signaling Pathway

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol is a general method for the analysis of Travoprost and its related substances, including the 5,6-trans isomer, adapted from established pharmacopeial and research methods.[5][15]

Objective: To determine the purity of a this compound sample and quantify its concentration.

Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Phosphoric acid

-

This compound reference standard

-

Sample of this compound

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of acetonitrile and deionized water (e.g., 65:35 v/v).[15] Adjust the pH of the aqueous component to 3.0 with phosphoric acid.[15]

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the range of the standard curve.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

-

HPLC Analysis Workflow

Receptor Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the FP receptor.[16][17][18]

Objective: To determine the inhibition constant (Ki) of this compound for the FP receptor.

Materials:

-

Cell membranes expressing the human FP receptor

-

Radiolabeled prostaglandin F2α (e.g., [3H]-PGF2α)

-

Unlabeled PGF2α (for determining non-specific binding)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Thaw the cell membranes containing the FP receptor and resuspend them in ice-cold assay buffer to a predetermined optimal protein concentration.[16]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, membrane preparation, and a high concentration of unlabeled PGF2α.

-

Competitive Binding: Radioligand, membrane preparation, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[16]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

-

Conclusion

This compound is a key isomer and potential impurity in the synthesis of Travoprost, a widely used therapeutic for glaucoma. Understanding its chemical structure, properties, and biological activity is crucial for quality control and drug development. This guide has provided a detailed overview of these aspects, including its mechanism of action through the FP receptor signaling pathway and standardized protocols for its analysis. Further research into the specific physicochemical properties and pharmacological activity of this compound will provide a more complete understanding of this compound.

References

- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 2. Travoprost 5,6-Trans Isomer | 1563176-59-9 | SynZeal [synzeal.com]

- 3. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-trans Travoprost cas 1563176-59-9 [pharm-intermediates.com]

- 6. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Travoprost 5,6-Trans Isomer | CymitQuimica [cymitquimica.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 5,6-trans-Travoprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-trans-Travoprost, a significant isomer and potential impurity in the manufacturing of the ophthalmic drug Travoprost. This document details plausible synthetic pathways, analytical characterization methodologies, and the relevant biological context for professionals engaged in pharmaceutical research and development.

Introduction

Travoprost is a potent prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1] Its therapeutic effect is achieved by reducing intraocular pressure. The manufacturing process of Travoprost, a complex multi-step synthesis, can lead to the formation of various isomers, including the 5,6-trans-isomer. The presence and quantity of such isomers must be carefully controlled to ensure the safety and efficacy of the final drug product. This guide focuses on the synthesis and characterization of this specific 5,6-trans isomer, providing detailed experimental protocols and data to aid in its identification and quantification.

Synthesis of this compound

The synthesis of prostaglandins and their analogs is a well-established field of organic chemistry. The formation of the 5,6-trans double bond in Travoprost is typically an undesired side reaction in the synthesis of the parent drug, which has a cis double bond at this position. The key step where this variation can occur is during the Wittig or Horner-Wadsworth-Emmons (HWE) reaction used to introduce the α-chain of the prostaglandin.[2] While the primary goal of Travoprost synthesis is to favor the cis-isomer, understanding the conditions that can lead to the formation of the trans-isomer is crucial for process control and impurity profiling.

The HWE reaction, a modification of the Wittig reaction, is known to predominantly form E-alkenes (trans-isomers).[2][3] The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide, the solvent, and the presence of salts.[4] Stabilized ylides, often used in prostaglandin synthesis, tend to favor the formation of the E-alkene.

A plausible synthetic route to obtain this compound would involve a Horner-Wadsworth-Emmons reaction of a suitable phosphonate with the Corey aldehyde, a common intermediate in prostaglandin synthesis. The reaction conditions can be tuned to favor the formation of the trans-isomer.

Experimental Protocols

Protocol 2.1: Horner-Wadsworth-Emmons Reaction for the Synthesis of the 5,6-trans-α-chain

This protocol describes a general procedure for the HWE reaction to form the enone intermediate with a 5,6-trans double bond.

Materials:

-

Corey aldehyde derivative (protected)

-

Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate

-

Sodium hydride (NaH) in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of the phosphonate reagent in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere (e.g., argon).

-

The reaction mixture is stirred at room temperature for 1 hour to ensure the complete formation of the phosphonate anion.

-

The mixture is then cooled to -78°C, and a solution of the Corey aldehyde derivative in anhydrous THF is added dropwise.

-

The reaction is allowed to proceed at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the enone intermediate containing the 5,6-trans double bond.

Protocol 2.2: Reduction of the C-15 Ketone and Subsequent Steps

Following the formation of the enone, the synthesis would proceed with the stereoselective reduction of the C-15 ketone, followed by deprotection and esterification to yield this compound.

Materials:

-

Enone intermediate from Protocol 2.1

-

Stereoselective reducing agent (e.g., (-)-B-Chlorodiisopinocampheylborane, "DIP-Chloride")

-

Protecting group removal reagents (e.g., TBAF for silyl ethers)

-

Isopropyl iodide

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetone

Procedure:

-

The enone intermediate is dissolved in an anhydrous solvent like DCM and cooled to a low temperature (e.g., -78°C).

-

A solution of the stereoselective reducing agent is added dropwise, and the reaction is stirred for several hours.

-

The reaction is quenched, and the product is worked up and purified.

-

The protecting groups on the hydroxyl functions are removed using appropriate reagents and conditions.

-

The resulting free acid is then esterified by reacting it with isopropyl iodide in the presence of a non-nucleophilic base like DIPEA in a solvent such as acetone to yield this compound.

-

The final product is purified by chromatography.

Characterization of this compound

The structural elucidation and purity assessment of this compound are critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₅F₃O₆ | [5] |

| Molecular Weight | 500.55 g/mol | [5] |

| Appearance | Colorless to slightly yellow oil | |

| Solubility | Freely soluble in acetonitrile, methanol, octanol, and chloroform; practically insoluble in water. |

Table 2: Spectroscopic Data for this compound (Predicted and Reported)

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic protons, vinyl protons (with a larger coupling constant for the trans C5-C6 bond compared to the cis isomer), protons adjacent to hydroxyl and ester groups, and aliphatic protons. | General Knowledge |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for carbonyl carbon of the ester, aromatic carbons (including the CF₃ substituted carbon), olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons. | General Knowledge |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ ion at m/z 499.2. A prominent fragment ion corresponding to the 3-trifluoromethylphenolate anion at m/z 161 is expected upon collisional fragmentation.[6] | [6] |

Table 3: Chromatographic Data for this compound

| Technique | Method Summary | Reference(s) |

| UPLC | Column: Aquity UPLC BEH Phenyl. Mobile Phase A: Aqueous buffer (pH 2.0-3.0). Mobile Phase B: Acetonitrile. Detection: UV at 265-285 nm. Note: The 5,6-trans isomer typically has a slightly longer retention time than Travoprost under reversed-phase conditions.[7] | [7] |

| HPLC-MS/MS | Column: C18. Mobile Phase: Gradient of acetonitrile and 5 mM ammonium acetate with 0.02% formic acid. Detection: ESI-MS/MS in MRM mode.[8] | [8] |

Experimental Protocols

Protocol 3.1: UPLC Method for the Analysis of this compound

This protocol is based on a method for analyzing Travoprost and its related compounds.[7]

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: Aquity UPLC BEH Phenyl, 1.7 µm, 2.1 x 100 mm.

-

Mobile Phase A: 20 mM Potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate Travoprost from its isomers. For example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 2 µL.

Procedure:

-

Prepare standard solutions of this compound and Travoprost in a suitable diluent (e.g., acetonitrile/water mixture).

-

Prepare the sample solution by dissolving the test article in the diluent.

-

Set up the UPLC system with the specified chromatographic conditions.

-

Inject the standard and sample solutions and record the chromatograms.

-

Identify the peak corresponding to this compound based on its retention time relative to the Travoprost peak. The trans-isomer is expected to elute slightly after the cis-isomer.[9]

Protocol 3.2: Mass Spectrometry Analysis

Instrumentation:

-

A mass spectrometer capable of electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), coupled to an HPLC or UPLC system.

MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Mode: Full scan for mass confirmation and product ion scan for fragmentation analysis.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the transition of the precursor ion (e.g., m/z 499.2) to a specific product ion (e.g., m/z 161).[6]

Procedure:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the full scan mass spectrum to confirm the molecular weight of this compound.

-

Perform a product ion scan on the deprotonated molecular ion to obtain the fragmentation pattern.

-

For quantification, develop an MRM method using the identified precursor and product ions.

Signaling Pathway and Biological Relevance

Travoprost, and by extension its isomers, acts as a selective agonist for the prostaglandin F (FP) receptor.[1][10] The activation of this G-protein coupled receptor initiates a signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[11][12] The binding affinity and agonist activity of the 5,6-trans isomer at the FP receptor compared to Travoprost would be a critical factor in determining its biological impact.

Signaling Pathway Diagram

Caption: Simplified signaling pathway of Travoprost via the FP receptor.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocols, while based on established prostaglandin synthesis and analytical methods, offer a starting point for researchers to develop and validate their own procedures for the identification and quantification of this important isomer. A thorough characterization is paramount for ensuring the quality and safety of Travoprost drug products. Further research into the specific biological activity of this compound will provide a more complete picture of its potential impact.

References

- 1. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. uspnf.com [uspnf.com]

- 10. Travoprost - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 12. chemignition.com [chemignition.com]

An In-depth Technical Guide on the Core Mechanism of Action of Travoprost and the Role of its 5,6-trans Isomer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Travoprost is a potent synthetic prostaglandin F2α (PGF2α) analog, widely utilized in the management of open-angle glaucoma and ocular hypertension.[1][2] Its primary therapeutic function is the reduction of elevated intraocular pressure (IOP), a critical risk factor in the progression of glaucomatous optic neuropathy.[3] Travoprost is administered as an isopropyl ester prodrug, which undergoes rapid hydrolysis in the cornea to its biologically active form, travoprost free acid.[2][3][4] This active metabolite is a high-affinity, selective full agonist for the prostaglandin F (FP) receptor.[2][5]

This technical guide delineates the comprehensive mechanism of action of travoprost, from receptor binding and signal transduction to the physiological response of increased aqueous humor outflow. It also clarifies the role of 5,6-trans-Travoprost, a key geometric isomer, which is primarily used as an experimental control and analytical reference standard due to the stereospecificity of the FP receptor.[6][7][8]

Pharmacokinetics and Metabolism

Upon topical administration, travoprost is absorbed through the cornea.[4] Esterases within the cornea efficiently hydrolyze the isopropyl ester prodrug to yield the active travoprost free acid.[2][3] This bioactivation is crucial for its therapeutic effect. The systemic exposure to travoprost free acid is minimal. In human studies, plasma concentrations are often below the limit of quantitation (0.01 ng/mL).[4] When quantifiable, peak plasma concentrations are reached rapidly, and the drug is eliminated quickly.[4][9]

Table 1: Pharmacokinetic Parameters of Travoprost Free Acid Following Topical Ocular Administration

| Parameter | Value | Study Population/Conditions | Citation |

| Cmax (Mean) | 0.018 ± 0.007 ng/mL | Adult Subjects | [4] |

| 0.011 - 0.047 ng/mL | Pediatric Patients (by age group) | [10] | |

| Tmax | Within 15-30 minutes | Adult Subjects | [4][9] |

| Plasma Half-life | ~45 minutes (range: 17-86 min) | Adult Subjects | [4][9] |

| Metabolism | Hydrolysis by corneal esterases | Ocular Tissue | [2][3] |

| Excretion | <2% of topical dose excreted in urine as free acid within 4 hours | Adult Subjects | [4] |

Core Mechanism of Action: FP Prostanoid Receptor Activation

The IOP-lowering effect of travoprost is mediated through its selective and potent agonism at the FP receptor, a G-protein coupled receptor (GPCR).[2] These receptors are expressed in various ocular tissues, including the ciliary muscle and the trabecular meshwork, which are critical sites for regulating aqueous humor outflow.[1][11][12]

Receptor Binding and Initial Signal Transduction

Travoprost free acid binds to the FP receptor with high affinity, in the low nanomolar range.[2] This binding activates the associated Gq/11 class of heterotrimeric G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

Downstream Cellular Signaling

The generation of IP3 and DAG triggers further downstream events. IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[11][13] The subsequent rise in cytosolic Ca2+ levels, along with DAG, activates protein kinase C (PKC) and other signaling molecules. This cascade ultimately leads to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the JNK and ERK pathways.[14] These signaling events converge in the nucleus to modulate the activity of transcription factors (e.g., AP-1), leading to an increase in the expression of specific target genes, most notably, matrix metalloproteinases (MMPs).[14]

Physiological Effect: Increased Aqueous Humor Outflow

The primary mechanism by which travoprost lowers IOP is by increasing the outflow of aqueous humor from the anterior chamber of the eye.[1][4] This is achieved by remodeling the extracellular matrix (ECM) in the two primary outflow pathways: the uveoscleral pathway and the trabecular meshwork pathway.[1][3]

Role of Matrix Metalloproteinases (MMPs)

The upregulation of MMPs is central to the IOP-lowering effect. MMPs are a family of zinc-dependent endopeptidases that degrade various components of the ECM, such as collagen, fibronectin, and laminin.[15][16] Prostaglandin analogs, including travoprost, have been shown to increase the expression and activity of several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9, in the ciliary muscle and trabecular meshwork.[15][17][18] This enzymatic degradation of the ECM reduces the hydraulic resistance within the outflow tissues.[15][19] In the uveoscleral pathway, this widens the spaces between ciliary muscle bundles, facilitating the drainage of aqueous humor. In the trabecular meshwork, it enhances the conventional outflow facility.[1][20] While the primary effect is on uveoscleral outflow, evidence suggests travoprost also enhances trabecular outflow.[1][20][21]

Table 2: Effect of Travoprost on Matrix Metalloproteinase (MMP) Activity

| MMP Type | Tissue/Cell Type | Change in Activity/Expression | Study Details | Citation |

| MMP-1/2 | Rabbit Ciliary Muscle | +23.2% at 7 days | In vivo treatment with 0.004% | [18] |

| +61.7% at 14 days | travoprost. Activity measured | |||

| +111.5% at 24 days | by zymography. | |||

| MMP-2, MMP-9 | Human Aqueous Humor | Upregulated | Treatment with prostaglandin analogs | [15] |

| (including travoprost) found to | ||||

| increase MMP levels. | ||||

| MMP-9 | Aniridia Limbal Stromal Cells | Influenced via JNK pathway | In vitro study. | [14] |

The Role of this compound

This compound is the geometric isomer of travoprost, differing in the configuration of the double bond at the C5-C6 position of the alpha chain.[22][23] In the active drug, travoprost, this bond is in the cis (or Z) configuration, whereas in the isomer, it is in the trans (or E) configuration.[8][22]

This seemingly minor structural change has significant implications for biological activity. The three-dimensional conformation of a ligand is critical for its ability to bind effectively to its receptor. The FP receptor's binding pocket is stereospecific, meaning it preferentially binds ligands with a specific shape. The native PGF2α and its active analogs like travoprost adopt a "hairpin" conformation, which is facilitated by the cis double bond. The trans configuration forces the alpha chain into a more linear shape, which is thought to fit poorly into the FP receptor binding site, leading to significantly reduced or negligible agonist activity.

For this reason, this compound is not the active therapeutic agent. Instead, its primary roles in a research and development context are:

-

Reference Standard: It is listed as a process impurity in pharmacopeial monographs (e.g., USP) for travoprost, and is used as a reference standard to quantify and limit its presence in the final drug product.[7][8]

-

Experimental Control: In research settings, it can be used as a negative or specificity control to demonstrate that the observed biological effects of travoprost are indeed mediated by the FP receptor and are dependent on the specific cis stereochemistry of the active ligand.[6]

Key Experimental Protocols

The elucidation of travoprost's mechanism of action relies on several key experimental methodologies.

Intracellular Calcium Mobilization Assay

This functional assay measures the activation of the Gq signaling pathway.

-

Principle: Cultured cells expressing the FP receptor (e.g., human trabecular meshwork cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[11][13]

-

Procedure: After loading, baseline fluorescence is measured. The test compound (travoprost free acid) is then added, and the change in fluorescence intensity is monitored over time using a fluorometer or fluorescence microscope.[11]

-

Endpoint: An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation. Dose-response curves are generated to determine the EC50 value.[13]

Gelatin Zymography for MMP Activity

This technique is used to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.

-

Principle: Proteins from cell culture media or tissue homogenates are separated by size via SDS-PAGE on a gel containing gelatin.[18]

-

Procedure: After electrophoresis, the gel is washed to remove SDS and incubated in a buffer that allows the MMPs to renature and digest the gelatin substrate. The gel is then stained (e.g., with Coomassie Blue).[18]

-

Endpoint: Areas of enzymatic activity appear as clear bands against a dark blue background where the gelatin has been degraded. The intensity of the bands corresponds to the level of MMP activity.[18]

Organ Culture Perfusion for Outflow Facility

This method directly measures the effect of a compound on aqueous humor outflow in an ex vivo setting.

-

Principle: Human or animal anterior segments are dissected and placed in an organ culture system. They are perfused with culture medium at a constant pressure.[20][24]

-

Procedure: The rate of fluid flow through the trabecular meshwork is measured to establish a baseline outflow facility. The tissue is then treated with the test compound (travoprost), and the outflow facility is measured again.[20]

-

Endpoint: An increase in the perfusion rate indicates an increase in outflow facility, providing direct evidence of the drug's effect on outflow resistance.

Conclusion

The mechanism of action of travoprost is a well-defined, multi-step process initiated by the specific binding of its active free acid metabolite to the FP prostanoid receptor. This triggers a Gq-mediated signaling cascade, leading to increased intracellular calcium and the activation of downstream kinases. The ultimate cellular response is the upregulated expression and secretion of matrix metalloproteinases, which remodel the extracellular matrix of the ciliary muscle and trabecular meshwork. This remodeling reduces the resistance to aqueous humor outflow, primarily through the uveoscleral pathway, resulting in a clinically significant reduction in intraocular pressure. The 5,6-trans isomer of travoprost lacks significant biological activity due to stereochemical constraints at the receptor binding site and serves as a crucial analytical and experimental control.

References

- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. uspnf.com [uspnf.com]

- 8. uspnf.com [uspnf.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Pharmacokinetics and Safety of Travoprost 0.004% Ophthalmic Solution Preserved with Polyquad in Pediatric Patients with Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. The effect of travoprost on primary human limbal epithelial cells and the siRNA-based aniridia limbal epithelial cell model, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of matrix metalloproteinases in the modulation of aqueous humor in glaucoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Metalloproteinases and Their Tissue Inhibitors on Ocular Diseases: Focusing on Potential Mechanisms [mdpi.com]

- 17. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of combination use of 0.004% travoprost and 2% pilocarpine on matrix metalloproteinases synthesized by rabbit ciliary muscle: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Effects of travoprost on aqueous humor dynamics in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nationalglaucomasociety.org [nationalglaucomasociety.org]

- 22. GSRS [gsrs.ncats.nih.gov]

- 23. veeprho.com [veeprho.com]

- 24. Effects of travoprost on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Leading Glaucoma Therapy: A Technical Deep Dive into the Discovery and Development of Travoprost and the Significance of its 5,6-trans Isomer

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and development of Travoprost, a leading prostaglandin F2α analog for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It delves into the synthetic pathways, preclinical and clinical evaluations, and the pharmacological underpinnings of its mechanism of action. A key focus is placed on the stereochemical nuances of its synthesis, particularly the formation and significance of the 5,6-trans isomer of Travoprost.

Introduction: The Unmet Need and the Prostaglandin Approach

Glaucoma, a progressive optic neuropathy, stands as a leading cause of irreversible blindness worldwide. The primary modifiable risk factor is elevated intraocular pressure (IOP), making IOP reduction the cornerstone of glaucoma management. In the late 20th century, the therapeutic landscape for glaucoma was dominated by agents such as beta-blockers, adrenergic agonists, and cholinergic agonists, often requiring multiple daily doses and carrying a significant side effect burden.

The discovery that prostaglandins, particularly PGF2α, could lower IOP by increasing the uveoscleral outflow of aqueous humor opened a new and highly effective therapeutic avenue. However, natural prostaglandins are rapidly metabolized and cause significant side effects like irritation and conjunctival hyperemia. This prompted the development of synthetic prostaglandin analogs with improved therapeutic profiles. Travoprost (formerly known as AL-6221) emerged from this research as a potent and selective FP prostaglandin receptor agonist.[1]

Travoprost is an isopropyl ester prodrug of its active free acid, (+)-fluprostenol. This esterification enhances its lipophilicity, facilitating better penetration through the cornea. Once in the eye, corneal esterases hydrolyze Travoprost to its biologically active free acid, which then exerts its therapeutic effect.[2]

The Journey of Discovery and Synthesis

The development of Travoprost was a result of extensive structure-activity relationship (SAR) studies aimed at creating a PGF2α analog with high affinity and selectivity for the FP receptor, coupled with a favorable safety profile.

Synthesis of Travoprost: The Corey Lactone Approach

The synthesis of Travoprost, like many prostaglandin analogs, is often based on the foundational work of E.J. Corey, utilizing a key intermediate known as the Corey lactone. This approach allows for the stereocontrolled construction of the complex cyclopentane core of the prostaglandin molecule.

A common synthetic route involves a cuprate-mediated coupling of a single enantiomer vinyl iodide with a tricyclic ketone to yield a bicyclic ketone with high stereochemical purity. This is followed by a Baeyer-Villiger oxidation to form a lactone intermediate. Subsequent steps include a Diisobutylaluminium hydride (DIBAL-H) reduction of the lactone to a lactol, followed by a Wittig reaction to introduce the alpha-chain. The final steps typically involve esterification to form the isopropyl ester and deprotection of silyl protecting groups to yield Travoprost.

It is during the Wittig reaction, which forms the C5-C6 double bond of the alpha-chain, that the undesired 5,6-trans isomer can be formed as a byproduct, typically in amounts of 2-10%. The desired and biologically active form of Travoprost possesses a cis configuration at this double bond. Synthetic strategies have been developed to minimize the formation of the trans-isomer and to purify the final product to be substantially free of it.

The 5,6-trans-Travoprost Isomer: An Undesired Byproduct

The this compound is a geometric isomer of Travoprost, differing in the configuration of the double bond in the alpha-chain. While it is a known impurity in the synthesis of Travoprost, there is a notable absence of publicly available data on its specific biological activity. The consistent efforts in synthetic process development to eliminate this isomer strongly suggest that it is either pharmacologically inactive or possesses significantly lower affinity and/or efficacy for the FP receptor compared to the cis-isomer. This is consistent with the general understanding of prostaglandin structure-activity relationships, where the stereochemistry of the molecule is critical for receptor binding and activation.[3] this compound is primarily used as a reference standard for impurity profiling in the quality control of Travoprost drug products.

Preclinical Pharmacology

The preclinical evaluation of Travoprost established its profile as a potent and selective FP receptor agonist with a significant IOP-lowering effect.

In Vitro Studies: Receptor Binding and Functional Activity

In vitro studies were crucial in characterizing the interaction of Travoprost's active free acid with the prostaglandin FP receptor and other prostanoid receptors.

A common method to determine the binding affinity of a compound to a receptor is a competitive radioligand binding assay.

-

Membrane Preparation: Membranes from cells expressing the human FP receptor are prepared.

-

Assay Components: The assay mixture contains the cell membranes, a radiolabeled ligand with known high affinity for the FP receptor (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound (e.g., Travoprost free acid).

-

Incubation: The mixture is incubated to allow the labeled and unlabeled ligands to compete for binding to the FP receptors.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), a measure of the binding affinity of the test compound, is then calculated from the IC50 value.

Activation of the FP receptor, a Gq-coupled receptor, leads to an increase in intracellular calcium. This can be measured to determine the functional potency of an agonist.

-

Cell Culture: Cells expressing the human FP receptor are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compound (e.g., Travoprost free acid) are added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.

-

Data Analysis: The data is used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined.

The preclinical in vitro data for Travoprost free acid demonstrated its high affinity and selectivity for the FP receptor compared to other prostanoid receptors.

| Prostanoid Receptor | Travoprost Free Acid Ki (nM) |

| FP | 3.2 - 12 |

| DP | >10,000 |

| EP1 | >10,000 |

| EP2 | >10,000 |

| EP3 | 3,600 |

| EP4 | >10,000 |

| IP | >10,000 |

| TP | >10,000 |

Table 1: Receptor binding affinities of Travoprost free acid for various prostanoid receptors.

Functionally, Travoprost free acid was shown to be a full and potent agonist at the FP receptor.

| Cell Line | Travoprost Free Acid EC50 (nM) |

| Human Ciliary Muscle Cells | 0.9 - 3.5 |

| Human Trabecular Meshwork Cells | 2.3 |

Table 2: Functional potency of Travoprost free acid in stimulating phosphoinositide turnover in human ocular cells.

In Vivo Studies: IOP Reduction in Animal Models

The IOP-lowering efficacy of Travoprost was evaluated in various animal models of glaucoma and ocular hypertension.

A common animal model for testing anti-glaucoma drugs is the laser-induced ocular hypertension model in non-human primates.

-

Model Induction: A laser is used to photocoagulate the trabecular meshwork in one eye of the monkey, leading to a sustained elevation of IOP.

-

Baseline IOP Measurement: The IOP of both eyes is measured multiple times to establish a stable baseline.

-

Drug Administration: A single drop of the test compound (e.g., Travoprost ophthalmic solution) is administered topically to the hypertensive eye.

-

IOP Monitoring: IOP is measured at various time points after drug administration to determine the onset, magnitude, and duration of the IOP-lowering effect.

In preclinical studies, Travoprost demonstrated a robust and sustained reduction in IOP in animal models.

| Animal Model | Travoprost Concentration | Maximum IOP Reduction |

| Ocular Hypertensive Monkeys | 0.004% | ~30% |

| Normotensive Dogs | 0.004% | ~25% |

Table 3: IOP-lowering efficacy of Travoprost in animal models.

Clinical Development

The clinical development program for Travoprost was designed to evaluate its efficacy and safety for the treatment of open-angle glaucoma and ocular hypertension.

Phase I and II Clinical Trials

Early-phase clinical trials in healthy volunteers and small groups of patients established the safety, tolerability, and dose-response relationship of Travoprost. These studies confirmed that a 0.004% concentration provided the optimal balance of efficacy and safety for once-daily dosing.

Phase III Clinical Trials

Pivotal Phase III clinical trials were large, multicenter, randomized, and controlled studies designed to compare the efficacy and safety of Travoprost 0.004% with the then-standard therapy, Timolol 0.5%, and another prostaglandin analog, Latanoprost 0.005%.

A typical Phase III trial for an anti-glaucoma drug involves the following:

-

Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension and a baseline IOP above a certain threshold (e.g., 24 mmHg).

-

Study Design: A randomized, double-masked, parallel-group study comparing the investigational drug to an active comparator.

-

Treatment: Patients are randomly assigned to receive either Travoprost 0.004% once daily in the evening or the comparator drug.

-

Efficacy Endpoint: The primary efficacy endpoint is typically the mean change in IOP from baseline at specific time points over a period of several months.

-

Safety Assessment: Safety is assessed by monitoring adverse events, including ocular and systemic side effects.

The results of the Phase III trials demonstrated that Travoprost 0.004% was superior to Timolol 0.5% in lowering IOP and was at least as effective as Latanoprost 0.005%.

| Study | Travoprost 0.004% Mean IOP Reduction (mmHg) | Timolol 0.5% Mean IOP Reduction (mmHg) | Latanoprost 0.005% Mean IOP Reduction (mmHg) |

| 6-Month vs. Timolol | 7.0 - 8.5 | 6.0 - 7.2 | - |

| 12-Month vs. Latanoprost & Timolol | 7.7 - 8.8 | 6.3 - 7.9 | 7.2 - 8.2 |

Table 4: Summary of IOP reduction in pivotal Phase III clinical trials.

The most common side effect associated with Travoprost was conjunctival hyperemia, which was generally mild and transient. Other side effects included iris hyperpigmentation and eyelash growth, which are class effects of prostaglandin analogs.

Mechanism of Action: Signaling Pathways

Travoprost's therapeutic effect is mediated through the activation of the prostaglandin FP receptor.

Caption: FP Receptor Signaling Pathway for IOP Reduction.

Upon binding of Travoprost acid to the FP receptor, the Gq/11 protein is activated, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in increased expression of matrix metalloproteinases (MMPs). The MMPs remodel the extracellular matrix of the ciliary muscle and sclera, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.

Caption: Drug Discovery and Development Workflow for Travoprost.

Conclusion

Travoprost represents a significant advancement in the medical management of glaucoma. Its development from a PGF2α analog to a highly potent and selective FP receptor agonist with a favorable clinical profile is a testament to the power of medicinal chemistry and rigorous pharmacological and clinical evaluation. The understanding of its mechanism of action at the molecular level continues to inform the development of new and improved therapies for ocular diseases. While the 5,6-trans isomer of Travoprost is a known synthetic impurity, the focus on its removal during manufacturing underscores the critical importance of stereochemistry in drug design and its profound impact on biological activity. The journey of Travoprost from laboratory synthesis to a widely used therapeutic agent highlights the intricate and multi-faceted process of modern drug discovery and development.

References

- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic and Mechanistic Profile of 5,6-trans-Travoprost

This technical guide provides a detailed overview of the spectroscopic data, analytical methodologies, and signaling pathway associated with 5,6-trans-Travoprost. The information is intended for researchers, scientists, and professionals in the field of drug development and ophthalmic research.

Introduction

Travoprost is a synthetic prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1] It functions as a selective FP prostanoid receptor agonist, effectively reducing intraocular pressure.[1] Travoprost is a prodrug that, upon topical administration, is hydrolyzed by corneal esterases to its biologically active free acid, fluprostenol.[1] The 5,6-trans isomer of Travoprost is a related substance and impurity that is monitored during the quality control of Travoprost ophthalmic solutions. A comprehensive understanding of its spectroscopic characteristics is crucial for its identification and quantification.

Spectroscopic Data

While specific, publicly available raw NMR and MS data for this compound are limited, this section provides representative data based on Travoprost and closely related prostaglandin F2α analogues. This data is presented to offer a foundational understanding of the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the core structure of a Travoprost-like molecule.

Table 1: Representative ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment (Representative) |

| ~7.3-6.8 | m | Aromatic protons |

| ~5.7-5.3 | m | Vinylic protons |

| ~4.5 | q | -OCH(CH₃)₂ |

| ~4.2-3.9 | m | -CH-O- |

| ~2.3 | t | -CH₂-COO- |

| ~1.2 | d | -OCH(CH₃)₂ |

Table 2: Representative ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment (Representative) |

| ~173 | C=O (Ester) |

| ~158 | Aromatic C-O |

| ~135-120 | Vinylic and Aromatic carbons |

| ~129 (q, J ≈ 30 Hz) | -CF₃ |

| ~78-68 | -CH-O- |

| ~68 | -OCH(CH₃)₂ |

| ~34 | -CH₂-COO- |

| ~22 | -OCH(CH₃)₂ |

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₂₆H₃₅F₃O₆, the expected molecular weight is approximately 500.55 g/mol .

Table 3: Representative Mass Spectrometry Data

| m/z | Ion Type (Representative) |

| 501.24 | [M+H]⁺ |

| 523.22 | [M+Na]⁺ |

| 441.22 | [M+H - H₂O - C₃H₆]⁺ |

| 373.18 | [M+H - C₇H₅F₃O]⁺ |

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data. The following protocols are generalized for the analysis of prostaglandin analogues like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the this compound reference standard is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.

-

Spectral Width: A spectral width of approximately 16 ppm is set.

-

Number of Scans: 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is employed.

-

Spectral Width: A spectral width of approximately 240 ppm is set.

-

Number of Scans: 1024 to 4096 scans are typically required.

-

Relaxation Delay: A relaxation delay of 2 seconds is used.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and ¹³C spectra.

Mass Spectrometry (LC-MS/MS) Protocol

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. This is further diluted to working concentrations (e.g., 1-10 µg/mL) with the mobile phase.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source is used.[2][3]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile with 0.1% formic acid.[2]

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is maintained.

-

Column Temperature: The column is maintained at a constant temperature, for example, 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization in positive ion mode (ESI+) is generally used.[2]

-

Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed, while for structural confirmation, a full scan or product ion scan is performed.[2]

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized for the specific analyte and instrument.

-

-

Data Analysis: The data is processed using the instrument's software to identify and quantify the analyte based on its retention time and specific mass transitions.

Signaling Pathway

Travoprost, and by extension its isomers, exerts its therapeutic effect by interacting with the prostaglandin F receptor (FP receptor). The signaling cascade initiated by this interaction leads to a reduction in intraocular pressure.

Caption: Travoprost Signaling Pathway

The experimental workflow for the analysis of this compound involves several key stages from sample preparation to data analysis.

Caption: Experimental Workflow for Analysis

References

Physicochemical Properties of 5,6-trans-Travoprost: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5,6-trans-Travoprost, a significant isomer and impurity of the prostaglandin F2α analog, Travoprost. Travoprost is a first-line treatment for open-angle glaucoma and ocular hypertension, functioning by reducing intraocular pressure. The presence and characteristics of its isomers, such as this compound, are of critical importance for drug efficacy, safety, and quality control. This document details the chemical structure, molecular properties, and available data on the solubility and other physical characteristics of this compound. Furthermore, it outlines relevant experimental protocols for its analysis and discusses the signaling pathway of Travoprost, which is fundamental to understanding its biological activity.

Introduction

Travoprost is a potent and selective agonist for the prostaglandin F (FP) receptor.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active free acid, which then exerts its therapeutic effect.[3][4] this compound is a geometric isomer of Travoprost, differing in the configuration of the double bond at the C5-C6 position of the heptenoic acid side chain. As a related substance in the synthesis of Travoprost, its physicochemical properties are crucial for the development of analytical methods for quality control, formulation optimization, and for understanding its potential biological activity.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is available for this compound specifically, other properties are inferred from data on Travoprost due to the limited availability of public information on this specific isomer.

Chemical Structure and Identity

-

IUPAC Name: (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic Acid 1-Methylethyl Ester[5]

-

Synonyms: 5,6-trans-Fluprostenol isopropyl ester, (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester[6]

-

Molecular Formula: C₂₆H₃₅F₃O₆[5]

-

Molecular Weight: 500.55 g/mol [5]

Physicochemical Data

The quantitative physicochemical data for this compound is presented in Table 1. Data for Travoprost is included for comparison.

| Property | This compound Value | Travoprost Value | Data Source |

| Appearance | Clear Colorless to Pale Yellow Thick Oil | Clear, colorless to slightly yellow oil | [5],[4] |

| Melting Point | Data not available | Data not available | - |

| Boiling Point | Data not available | Data not available | - |

| Solubility | Data not available | Very soluble in acetonitrile, methanol, octanol, and chloroform; Practically insoluble in water. | [4] |

| LogP (o/w) | Data not available | 4.6 | [3] |

| pKa | Data not available | Data not available | - |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | Store between 2° and 25° | [5],[7] |

Experimental Protocols

This section details the methodologies for the analysis and characterization of Travoprost and its isomers, which are applicable to this compound.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

A robust HPLC method is essential for the separation and quantification of Travoprost from its 5,6-trans isomer. The following protocol is based on methods described in the United States Pharmacopeia (USP) and other literature.[1][7][8]

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6-mm × 15-cm; 5-µm packing L1).[7]

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 2.18 mg/mL of sodium 1-octanesulfonate in water, adjusted to a pH of 3.5 with phosphoric acid) in a ratio of approximately 17:33.[7]

-

Flow Rate: 2.0 mL/min.[7]

-

Detection: UV at 220 nm.[7]

-

Injection Volume: 100 µL.[7]

-

System Suitability: The resolution between the Travoprost and this compound peaks should be not less than 1.5. The relative retention times are approximately 1.0 for Travoprost and 1.1 for the 5,6-trans isomer.[7]

Determination of n-Octanol/Water Partition Coefficient (LogP)

The Shake-Flask method is a classical approach for the experimental determination of LogP.

-

Principle: A solution of the analyte is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4). The two phases are mutually saturated before use. The system is shaken until equilibrium is reached, allowing the analyte to partition between the two immiscible liquids.

-

Procedure:

-

Prepare mutually saturated n-octanol and aqueous buffer (pH 7.4).

-

Accurately weigh and dissolve a known amount of this compound in one of the phases.

-

Combine the two phases in a vessel and shake vigorously for a predetermined time to reach equilibrium.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully separate the two layers and determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Determination of pKa

Potentiometric titration is a standard method for determining the dissociation constant (pKa) of a compound.

-

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

-

Procedure:

-

Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

-

Calibrate a pH meter with standard buffers.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) for an acidic compound or a strong acid (e.g., HCl) for a basic compound.

-

Record the pH at regular intervals of titrant addition.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Signaling Pathway

Travoprost, and by extension its 5,6-trans isomer, is a prostaglandin F2α analog that acts as a selective agonist at the prostaglandin F (FP) receptor.[2][3] The FP receptor is a G-protein coupled receptor (GPCR) of the Gq subtype. The activation of this receptor in the ciliary muscle and trabecular meshwork of the eye leads to a reduction in intraocular pressure primarily by increasing the uveoscleral outflow of aqueous humor.[4][9]

The binding of Travoprost's active free acid to the FP receptor initiates a cascade of intracellular signaling events. The following diagram illustrates the key steps in this pathway.

Caption: FP Receptor Signaling Pathway.

Conclusion

This compound is a key related substance of Travoprost, and a thorough understanding of its physicochemical properties is essential for pharmaceutical development and quality control. While some data is available, further experimental determination of properties such as melting point, quantitative solubility, pKa, and logP would be beneficial for a more complete characterization. The analytical methods and the understanding of the biological signaling pathway detailed in this guide provide a solid foundation for researchers and scientists working with this class of compounds. The continued investigation into the properties of Travoprost isomers will contribute to the development of safer and more effective treatments for glaucoma.

References

- 1. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Travoprost 5,6-Trans Isomer | CymitQuimica [cymitquimica.com]

- 7. uspnf.com [uspnf.com]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

5,6-trans-Travoprost: An In-Depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-trans-Travoprost is a stereoisomer of Travoprost, a potent prostaglandin F₂α analog.[1][2] Travoprost is a selective agonist for the prostaglandin F receptor (FP receptor) and is widely used in ophthalmic solutions to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[3][4][5] In the context of laboratory research, this compound serves as a critical experimental control and a reference standard in analytical methodologies.[2] This technical guide provides a comprehensive overview of this compound, its relationship to Travoprost, its expected biological activity, and detailed protocols for its use in a research setting.

Travoprost itself is an isopropyl ester prodrug that is hydrolyzed in vivo to its biologically active free acid, Travoprost acid.[4] The parent compound, Travoprost, has a cis configuration at the C5-C6 double bond of the alpha chain, which is crucial for its high affinity and agonist activity at the FP receptor. This compound, as the name suggests, possesses a trans configuration at this position. This seemingly minor structural change is expected to dramatically reduce its biological activity, making it an ideal negative control for in vitro and in vivo studies investigating the effects of Travoprost.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | Isopropyl (5E,13E)-(9S,11R,15R)-9,11,15-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranorprosta-5,13-dienoate | [6] |

| Synonyms | 5,6-trans Isomer of Travoprost | [7] |

| CAS Number | 1563176-59-9 | [6] |

| Molecular Formula | C₂₆H₃₅F₃O₆ | [6] |

| Molecular Weight | 500.55 g/mol | [6] |

| Appearance | Information not available in searched results | |

| Solubility | Information not available in searched results | |

| Storage | Store at -20°C | [2] |

Mechanism of Action and Biological Activity

The Prostaglandin F Receptor (FP Receptor) Signaling Pathway

Travoprost exerts its biological effects by acting as a selective agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3] The activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to the physiological response of reduced intraocular pressure.

The primary signaling pathway activated by FP receptor agonists involves the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses, including smooth muscle contraction and the regulation of gene expression.

Caption: FP Receptor Signaling Pathway.

Biological Activity of Travoprost and this compound

Based on structure-activity relationships of prostaglandin analogs, the cis-configuration of the 5,6-double bond is understood to be critical for optimal receptor binding and activation. Therefore, it is highly probable that this compound exhibits significantly lower or negligible affinity and agonist activity at the FP receptor compared to its cis-isomer. This presumed lack of biological activity is the primary reason for its use as a negative control in experiments.

| Compound | Receptor Binding Affinity (Ki) | Functional Activity (EC50) | Reference |

| Travoprost Acid | ~3.2 nM (human ciliary body FP receptor) | ~1.4 - 3.6 nM (human ocular cells) | [8] |

| This compound | No data available | No data available |

Experimental Protocols

This section provides detailed methodologies for key experiments where this compound can be utilized as a negative control to validate the specificity of the effects observed with Travoprost.

FP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds for the FP receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the FP receptor.

Materials:

-

HEK293 cells stably expressing the human FP receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

-

Radioligand: [³H]-PGF₂α

-

Test compounds: Travoprost acid (positive control), this compound (negative control), and other compounds of interest

-

Non-specific binding control: Unlabeled PGF₂α (at a high concentration, e.g., 10 µM)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hFP cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Store membrane preparations at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, radioligand ([³H]-PGF₂α at a concentration near its Kd), and either:

-

Vehicle (for total binding)

-

Unlabeled PGF₂α (for non-specific binding)

-

Serial dilutions of test compounds (Travoprost acid, this compound)

-

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Receptor Binding Assay Workflow.

Calcium Mobilization Assay

This protocol describes a cell-based functional assay to measure the agonist activity of test compounds at the FP receptor by monitoring changes in intracellular calcium.

Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds for FP receptor activation.

Materials:

-

HEK293 cells stably expressing the human FP receptor

-

Cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Test compounds: Travoprost acid (positive control), this compound (negative control), and other compounds of interest

-

FP receptor antagonist (e.g., AL-8810) for validation

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating:

-

Seed HEK293-hFP cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject serial dilutions of the test compounds (Travoprost acid, this compound) into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-